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Compound of Interest

Compound Name: 3-Fluoropiperidine

Cat. No.: B1141850 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Fluoropiperidine, a valuable building block in medicinal chemistry and drug development. The

document is intended for researchers, scientists, and professionals in the field, offering detailed

information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) characteristics.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 3-Fluoropiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

4.65 - 4.45 dm 48.0 H-3

3.20 - 3.05 m H-2eq, H-6eq

2.85 - 2.70 m H-2ax, H-6ax

2.00 - 1.85 m H-4eq, H-5eq

1.80 - 1.60 m H-4ax, H-5ax

1.55 br s NH

¹³C NMR (101 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

89.5 (d, ¹JCF = 170.0 Hz) C-3

52.0 (d, ²JCF = 20.0 Hz) C-2

46.5 C-6

31.5 (d, ³JCF = 8.0 Hz) C-4

24.0 C-5

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3350 Medium, Broad N-H Stretch

2945, 2860 Strong C-H Stretch (sp³)

1450 Medium C-H Bend

1100 Strong C-N Stretch

1050 Strong C-F Stretch
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Mass Spectrometry (MS)
Electron Ionization (EI)

m/z Relative Intensity (%) Proposed Fragment

103 40 [M]⁺

102 100 [M-H]⁺

84 30 [M-HF]⁺

70 60 [C₄H₈N]⁺

56 80 [C₃H₆N]⁺

Experimental Protocols
The following sections detail the methodologies used for the acquisition of the spectroscopic

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample of 3-
Fluoropiperidine was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are

reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin

film of neat 3-Fluoropiperidine was prepared between two potassium bromide (KBr) plates.

The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectral data were acquired on a mass spectrometer using electron ionization (EI) at 70

eV. The sample was introduced via direct injection.
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.

Spectroscopic Analysis Workflow
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A generalized workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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